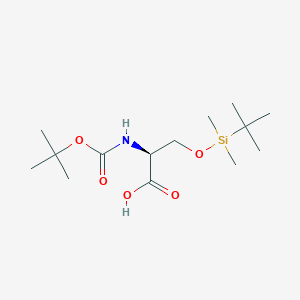

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine

Vue d'ensemble

Description

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine is a compound widely used in organic synthesis, particularly in peptide chemistry. It is a derivative of serine, an amino acid, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the tert-butyldimethylsilyl (TBDMS) group. These protecting groups are crucial in multi-step synthesis processes as they prevent unwanted reactions at specific sites of the molecule.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of this compound involves a nucleophilic substitution reaction . A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density functional theoretical calculation according to the Curtin–Hammett principle . This mechanism could be widely applied in the organic syntheses of particular enantiomers .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to exhibit antibacterial activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the chemoselective N-Boc protection of amines was developed using glycerol as a solvent at room temperature , indicating that the reaction environment can significantly influence the compound’s action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using the tert-butoxycarbonyl (Boc) group, while the hydroxyl group is protected using the tert-butyldimethylsilyl (TBDMS) group. The process involves the following steps:

Protection of the Amino Group: Serine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-(tert-Butoxycarbonyl)serine.

Protection of the Hydroxyl Group: The N-(tert-Butoxycarbonyl)serine is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and TBDMS protecting groups under acidic or basic conditions.

Substitution Reactions: The hydroxyl group can undergo substitution reactions with various electrophiles.

Coupling Reactions: The amino group can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions

Deprotection: Boc group can be removed using trifluoroacetic acid (TFA), while the TBDMS group can be removed using tetrabutylammonium fluoride (TBAF).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products Formed

Deprotection: Serine is regenerated after removal of the protecting groups.

Substitution: Various substituted serine derivatives.

Coupling: Peptides and peptide derivatives.

Applications De Recherche Scientifique

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine has numerous applications in scientific research:

Chemistry: Used in the synthesis of peptides and peptide-based compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(tert-Butoxycarbonyl)serine: Lacks the TBDMS protection on the hydroxyl group.

O-(tert-Butyldimethylsilyl)serine: Lacks the Boc protection on the amino group.

N-(tert-Butoxycarbonyl)-O-(trimethylsilyl)serine: Similar but with a different silyl protecting group.

Uniqueness

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine is unique due to the dual protection of both the amino and hydroxyl groups, making it highly versatile in synthetic applications. The combination of Boc and TBDMS groups provides stability and selectivity, which is advantageous in complex synthesis processes .

Activité Biologique

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine (CAS Number: 152491-85-5) is a derivative of serine, an amino acid that plays a critical role in various biological processes. This compound is particularly notable for its applications in synthetic organic chemistry and potential therapeutic uses. This article delves into its biological activity, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₃₁NO₄Si |

| Molecular Weight | 305.486 g/mol |

| Density | 0.979 g/cm³ |

| Melting Point | 32-37 °C |

| Boiling Point | 377.301 °C at 760 mmHg |

| Flash Point | >230 °F |

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly regarding its role as a building block in peptide synthesis and its potential inhibitory effects on specific enzymes.

Enzyme Inhibition Studies

Synthesis and Applications

This compound is synthesized through a multi-step process involving the protection of the hydroxyl and amino groups of serine. This protection is crucial for subsequent reactions in peptide synthesis and other organic transformations.

Synthetic Route Overview

- Protection of Serine : The hydroxyl group of serine is protected using tert-butyldimethylsilyl (TBDMS) chloride.

- Boc Protection : The amino group is then protected with tert-butoxycarbonyl (Boc) anhydride.

- Purification : The resulting compound is purified through standard techniques such as chromatography.

This synthetic pathway allows for the selective modification of serine residues in peptides, enhancing their stability and bioavailability.

Case Study 1: Antibacterial Activity

In a study examining the antibacterial properties of serine derivatives, compounds similar to this compound were tested against various strains of bacteria. Results indicated that these compounds could significantly reduce bacterial viability, particularly when used in combination with known antibiotics .

Case Study 2: Cancer Cell Line Inhibition

A recent investigation into the effects of serine derivatives on cancer cell lines revealed that certain modifications led to enhanced cytotoxicity against MCF-7 cells. This suggests that this compound may be explored further for its potential therapeutic applications in oncology .

Propriétés

IUPAC Name |

(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO5Si/c1-13(2,3)20-12(18)15-10(11(16)17)9-19-21(7,8)14(4,5)6/h10H,9H2,1-8H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHOBOMKSMVHCX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO[Si](C)(C)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90181-25-2 | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.